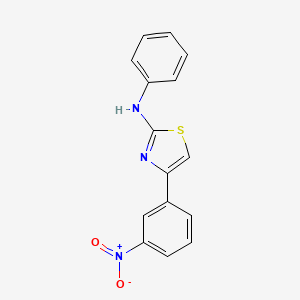

4-(3-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

4-(3-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O2S/c19-18(20)13-8-4-5-11(9-13)14-10-21-15(17-14)16-12-6-2-1-3-7-12/h1-10H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCLYZPAJDYLLCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Foreword: The 2-Aminothiazole Scaffold - A Privileged Motif in Modern Drug Discovery

An In-Depth Technical Guide to the Biological Activity of 2-Aminothiazole Derivatives

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 2-aminothiazole nucleus is a quintessential example of such a "privileged structure".[1][2] This five-membered heterocyclic ring, containing both sulfur and nitrogen, is not merely a synthetic curiosity but a versatile scaffold found in numerous biologically active compounds and clinically approved drugs.[2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective effects.[3][4][5]

The synthetic tractability of the 2-aminothiazole core, most notably via the Hantzsch thiazole synthesis, allows for systematic structural modifications at multiple positions.[6][7] This chemical versatility enables the fine-tuning of pharmacokinetic properties and biological targets, making it an exceptionally attractive moiety for drug development professionals. This guide provides a deep dive into the core biological activities of 2-aminothiazole derivatives, grounded in mechanistic insights, structure-activity relationships (SAR), and field-proven experimental protocols.

Part 1: Anticancer Activity - Targeting the Hallmarks of Malignancy

The development of resistance to existing treatments remains a primary challenge in oncology.[8] 2-Aminothiazole derivatives have emerged as a potent class of compounds that can circumvent these challenges by targeting various cellular processes essential for cancer cell proliferation and survival.[3][9] Clinically approved drugs like Dasatinib (a multi-targeted kinase inhibitor) and Alpelisib (a PI3K inhibitor) feature this core structure, underscoring its therapeutic relevance.[3][8]

Core Mechanisms of Antitumor Action

The anticancer effects of 2-aminothiazole derivatives are primarily mediated through the induction of programmed cell death (apoptosis), halting the cell division cycle, and inhibiting key signaling kinases.[10]

-

Induction of Apoptosis: A significant mechanism is the modulation of the Bcl-2 family of proteins.[10] Certain derivatives can down-regulate anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins like Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, culminating in cell death.[10]

-

Cell Cycle Arrest: These compounds can arrest the cell cycle at specific checkpoints, most commonly the G2/M or G0/G1 phases.[10] This prevents cancer cells from progressing through mitosis, thereby inhibiting their proliferation.

-

Kinase Inhibition: Many 2-aminothiazole derivatives function as potent inhibitors of protein kinases, which are often dysregulated in cancer.[2] They can act as ATP-competitive inhibitors, binding to the ATP pocket of kinases like Src, Aurora kinases, and cyclin-dependent kinases (CDKs), thereby blocking downstream signaling pathways crucial for tumor growth.[11][12][13] Dasatinib, for instance, is a powerful inhibitor of the Abl, Src, and c-Kit kinases.[3]

Caption: Simplified signaling pathway of apoptosis induction by 2-aminothiazole derivatives.

Structure-Activity Relationship (SAR) Insights

The cytotoxic potency of these derivatives is highly dependent on the substituents attached to the core scaffold.

| Compound ID | R1 (at C4) | R2 (at N2) | IC50 (µM) vs. H1299 (Lung Cancer)[3] | IC50 (µM) vs. SHG-44 (Glioma)[3] |

| 1a | Phenyl | H | > 50 | > 50 |

| 1b | 4-Chlorophenyl | H | 15.8 | 20.1 |

| 1c | 4-Methylbenzyl | -(CH2)4- (forms a ring) | 4.89 | 4.03 |

Key SAR Observations:

-

Aromatic vs. Aliphatic Substituents: Aromatic substitutions generally confer greater antitumor activity than aliphatic ones.[3]

-

Halogenation: The introduction of halogen atoms, such as chlorine, on phenyl rings often enhances cytotoxic activity.[2][3]

-

Lipophilicity: Increasing the lipophilicity with substituents at the C4 and/or C5 positions can lead to improved activity.[3] For example, compound 1c , with its bulky and lipophilic groups, shows significantly higher potency than the simpler analogs.[3]

Experimental Protocol: Evaluating Cytotoxicity via MTT Assay

This protocol provides a reliable method for assessing the in vitro anticancer activity of novel 2-aminothiazole derivatives.

Objective: To determine the concentration of a test compound required to inhibit the growth of 50% of a cancer cell population (IC50).

Materials & Reagents:

-

Human cancer cell line (e.g., H1299, SHG-44)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

96-well microtiter plates

-

Test compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 2-aminothiazole derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank) and cells treated with vehicle (DMSO) as controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: Experimental workflow for determining anticancer activity using the MTT assay.

Part 2: Antimicrobial Activity - A Scaffold for Combating Pathogens

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. 2-Aminothiazole derivatives have demonstrated a broad spectrum of activity against bacteria, fungi, and mycobacteria.[2][5]

Spectrum of Activity and Mechanistic Insights

-

Antibacterial: Derivatives have shown potency against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[14] Molecular docking studies suggest that some compounds may exert their effect by inhibiting MurB, an enzyme crucial for bacterial cell wall biosynthesis.[14][15]

-

Antifungal: Significant activity has been reported against various fungal strains, including Candida albicans and Aspergillus niger.[16] The proposed mechanism for some derivatives involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis, which is essential for fungal cell membrane integrity.[14][15][16]

-

Antitubercular: A number of 2-aminothiazole analogs are effective against Mycobacterium tuberculosis, the causative agent of tuberculosis.[5][17] The activity is highly dependent on the substitutions on the scaffold.[1][17]

Structure-Activity Relationship (SAR) Insights

| Compound ID | Modification | MIC (µg/mL) vs. M. tuberculosis H37Rv[17] |

| 2a | Simple N-phenyl | 12.5 - 25 |

| 2b | N-(3-Chlorobenzoyl) | 0.008 |

Key SAR Observations:

-

N-2 Position is Key: The N-2 position of the aminothiazole ring is highly flexible and critical for activity.[17] Simple substitutions yield modest activity, but acylation with substituted benzoyl groups can dramatically increase potency by over 128-fold.[1][17]

-

Heteroatoms are Crucial: The central thiazole moiety and its inherent heteroatoms are generally intolerant to modification, indicating their importance in target binding.[17]

-

C4-Substituent: A 2-pyridyl moiety at the C-4 position has been shown to be significantly more potent than simple phenyl groups in antitubercular compounds.[17]

Experimental Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, a gold standard for quantifying antimicrobial potency.

Objective: To find the lowest concentration of a 2-aminothiazole derivative that prevents the visible growth of a target microorganism.

Materials & Reagents:

-

Bacterial or fungal strains (e.g., S. aureus ATCC 29213, C. albicans ATCC 90028)

-

Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Sterile 96-well microtiter plates

-

Test compound stock solution (in DMSO)

-

Microbial inoculum standardized to ~5 x 10^5 CFU/mL

-

Positive control antibiotic (e.g., Ampicillin, Ketoconazole)

-

Spectrophotometer or microplate reader

Step-by-Step Methodology:

-

Compound Preparation: Dispense 50 µL of sterile broth into each well of a 96-well plate. Add 50 µL of the test compound at 2x the highest desired concentration to the first column.

-

Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column. This creates a concentration gradient.

-

Inoculation: Add 50 µL of the standardized microbial inoculum to each well, bringing the final volume to 100 µL. This dilutes the compound concentrations to their final test values.

-

Controls: Include a sterility control (broth only) and a growth control (broth + inoculum, no compound).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by reading the optical density (OD) at 600 nm.[2]

Part 3: Anti-inflammatory and Neuroprotective Activities

Beyond fighting cancer and microbes, 2-aminothiazole derivatives show significant promise in modulating inflammatory responses and protecting the nervous system.

-

Anti-inflammatory Activity: These compounds can inhibit key mediators of inflammation. Studies have shown that certain derivatives can inhibit cyclooxygenase (COX-1/COX-2) enzymes and inducible nitric oxide synthase (iNOS).[18][19] Excessive production of NO by iNOS is implicated in the pathology of many inflammatory diseases.[19] The anti-inflammatory activity is often evaluated using the carrageenan-induced rat paw edema model.[5][20]

-

Neuroprotective Activity: 2-Aminothiazole analogs have been reported as potential neuroprotective agents for treating neurological disorders. Some sulfonamide derivatives of 2-aminothiazole have shown protective effects in 6-OHDA-induced Parkinsonian models.[21] Furthermore, certain derivatives have been found to inhibit the assembly of Tau protein into filaments, a pathological hallmark of Alzheimer's disease.[22]

Conclusion and Future Horizons

The 2-aminothiazole scaffold is a testament to the power of privileged structures in drug discovery. Its derivatives have demonstrated a vast and clinically relevant range of biological activities, from potent anticancer and antimicrobial effects to promising anti-inflammatory and neuroprotective properties.[5] The key to its success lies in its synthetic accessibility and the profound impact that targeted substitutions have on its biological function. Future research will undoubtedly focus on leveraging computational tools for the rational design of next-generation derivatives with enhanced potency and selectivity, further solidifying the role of the 2-aminothiazole core in addressing unmet medical needs.[23]

References

- Khalifa, M. E. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.

- Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.

- Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.

- Abdel-Aziz, A. A.-M., et al. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Advances.

- Ayati, A., et al. (n.d.). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. OUCI.

- Nakane, S., et al. (2004). Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. PubMed.

- Khalifa, M. E. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica.

- Linton, A. A., et al. (n.d.). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PMC.

- (n.d.). The Anticancer Potential of 2-Aminothiazole Derivatives: A Technical Guide for Researchers. Benchchem.

- (n.d.). 2-Aminothiazoles: A Comparative Guide to their Structure-Activity Relationships in Drug Discovery. Benchchem.

- Jaruchoktaweechai, C., et al. (n.d.). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PMC.

- Bestgen, B., et al. (n.d.). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 2. Structure-Based Optimization and Investigation of Effects Specific to the Allosteric Mode of Action. eScholarship.org.

- (2024). A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. World Journal of Pharmaceutical Research.

- Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698.

- (n.d.). Comparative Analysis of 2-Aminothiazole Derivatives as Bioactive Agents. Benchchem.

- (2023). 2-Aminothiazole: synthesis, biological activities and toxicity. ChemicalBook.

- Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega.

- Singh, N., et al. (n.d.). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. ResearchGate.

- Bathula, S., et al. (n.d.). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. PMC.

- Brevet, D., et al. (2019). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site. PubMed.

- Glamočlija, J., et al. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. Taylor & Francis.

- Lombardo, L. J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry.

- Ghorab, M. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC.

- Glamočlija, J., et al. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. PubMed.

- Liu, Y., et al. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. PMC.

- Özbek, O., & Gürdere, M. B. (n.d.). Synthesis and anticancer properties of 2-aminothiazole derivatives. Request PDF.

- Al-Abdullah, E. S., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. PMC.

- Sedić, M., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. RSC Advances.

- Ghorab, M. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed.

- Al-Abdullah, E. S., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. KTU ePubl.

- Al-Abdullah, E. S., et al. (2025). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. ResearchGate.

- Patt, W. C., et al. (n.d.). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry.

- Al-Abdullah, E. S., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. PubMed.

- Ciacci, A., et al. (2015). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Journal of Medicinal Chemistry.

- Jaruchoktaweechai, C., et al. (2025). Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. PMC.

- Dairou, J., et al. (n.d.). 2-Aminothiazole-Flavonoid Hybrid Derivatives Binding to Tau Protein and Responsible for Antitumor Activity in Glioblastoma. PMC.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. tandfonline.com [tandfonline.com]

- 15. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05561A [pubs.rsc.org]

- 19. Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. globalresearchonline.net [globalresearchonline.net]

- 21. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 2-Aminothiazole-Flavonoid Hybrid Derivatives Binding to Tau Protein and Responsible for Antitumor Activity in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4-(3-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 4-(3-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine, a heterocyclic compound of interest in medicinal and materials science research. Leveraging foundational principles and data from analogous structures, this document outlines the predicted spectral characteristics across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). It serves as a predictive and interpretive resource for researchers, offering detailed protocols, data analysis strategies, and the causal reasoning behind spectral observations. The integrated approach described herein ensures a self-validating system for unambiguous structural confirmation, critical for drug development and scientific research.

Introduction: The Imperative for Unambiguous Characterization

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2][3] The title compound, 4-(3-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine, combines this key heterocycle with a nitroaromatic system, suggesting potential applications that hinge on its precise molecular architecture. Accurate and comprehensive structural characterization is, therefore, not merely a procedural step but the bedrock of reliable and reproducible scientific discovery.

This guide employs a multi-technique spectroscopic approach (NMR, IR, MS) to create a detailed molecular fingerprint of the compound. By synergistically interpreting data from these orthogonal methods, we can achieve a high degree of confidence in the assigned structure, preempting the ambiguities that can arise from a single analytical technique.

Molecular Structure and Predicted Spectroscopic Overview

Molecular Formula: C₁₅H₁₁N₃O₂S Molecular Weight: 313.34 g/mol

The structure presents several key features that will manifest distinctly in its spectra:

-

Three distinct spin systems: The 3-nitrophenyl ring, the N-phenyl ring, and the thiazole ring.

-

Key functional groups: A secondary amine (N-H), a nitro group (NO₂), and the thiazole heterocycle (C=N, C-S).

-

Asymmetry: The molecule lacks symmetry, meaning all 11 protons and 15 carbons are chemically unique and should, in principle, produce distinct NMR signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[4] For a molecule of this complexity, a combination of 1D (¹H, ¹³C) and 2D (e.g., HSQC, HMBC) experiments is essential for complete assignment.[5]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[6][7] DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for observing exchangeable protons like N-H.

-

Instrumentation: Data acquisition is performed on a 400 MHz or higher field NMR spectrometer.[7]

-

¹H NMR Acquisition: A standard single-pulse experiment is utilized. Chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).[7]

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to obtain singlets for all carbon signals, simplifying the spectrum. Chemical shifts are referenced to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).[7]

-

2D NMR Acquisition: Standard pulse programs for HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish ¹H-¹³C one-bond and multiple-bond correlations, respectively.

Diagram: Standard NMR Analysis Workflow

Caption: Workflow for NMR-based structural elucidation.

Predicted ¹H NMR Spectrum

The proton spectrum is predicted to be complex, with all signals appearing in the aromatic/heteroaromatic region (δ 7.0-9.0 ppm), except for the amine proton. The electron-withdrawing nature of the nitro group will cause significant deshielding (a downfield shift) of protons on the 3-nitrophenyl ring.[6]

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Rationale |

|---|---|---|---|

| N-H | > 9.5 | Broad Singlet (br s) | Exchangeable proton, often broad. Shift is solvent-dependent.[7] |

| H-2' (Nitrophenyl) | ~8.6 | Triplet (t) | Most deshielded due to proximity to NO₂ and being ortho to the thiazole. |

| H-4' (Nitrophenyl) | ~8.2 | Doublet of Doublets (dd) | Ortho to NO₂ group, resulting in a strong downfield shift. |

| H-6' (Nitrophenyl) | ~8.1 | Doublet of Doublets (dd) | Para to NO₂ group, but ortho to the thiazole substituent. |

| H-5' (Nitrophenyl) | ~7.7 | Triplet (t) | Meta to NO₂ group, least deshielded proton on this ring. |

| H-ortho (N-phenyl) | ~7.6 | Doublet (d) | Protons adjacent to the amine linkage. |

| H-meta (N-phenyl) | ~7.4 | Triplet (t) | Typical aromatic region for meta-protons. |

| H-para (N-phenyl) | ~7.2 | Triplet (t) | Typically the most upfield proton on a monosubstituted benzene ring. |

| H-5 (Thiazole) | ~7.5 | Singlet (s) | The sole proton on the thiazole ring.[8] |

Predicted ¹³C NMR Spectrum

All 15 carbons are unique. The carbon attached to the nitro group (C-3') and the carbons of the thiazole ring will be key identifiers.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

| Carbon Assignment | Predicted δ (ppm) | Rationale |

|---|---|---|

| C-2 (Thiazole) | ~168 | Imino carbon, highly deshielded due to adjacent N atoms. |

| C-4 (Thiazole) | ~150 | Attached to the nitrophenyl ring. |

| C-3' (Nitrophenyl) | ~148 | Directly attached to the electron-withdrawing NO₂ group. |

| C-1'' (N-phenyl) | ~140 | Point of attachment to the amine nitrogen. |

| C-1' (Nitrophenyl) | ~135 | Point of attachment to the thiazole ring. |

| Aromatic C-H | 115 - 132 | Region for protonated aromatic carbons. |

| C-5 (Thiazole) | ~108 | The sole CH carbon of the thiazole ring, typically upfield.[8] |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule by probing their vibrational frequencies.[9] For the title compound, the most diagnostic signals will arise from the N-H and NO₂ groups.

Experimental Protocol: FT-IR Analysis

-

Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) in an agate mortar.[9]

-

Pellet Formation: Compress the mixture in a pellet press to form a thin, transparent disc.

-

Analysis: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[9]

Analysis of Characteristic Vibrational Frequencies

The IR spectrum is a composite of absorptions. The nitro group (NO₂) is particularly prominent, producing two strong, characteristic bands.[9]

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (N-H) | Stretch | 3400 - 3300 | Medium, Sharp |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Variable |

| Thiazole C=N | Stretch | ~1620 | Medium |

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong [10] |

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1290 | Strong [10] |

| C-N | Stretch | 1350 - 1250 | Medium |

Diagram: Key Functional Groups and Their IR Regions

Caption: Correlation of key functional groups to their IR frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. The fragmentation of nitroaromatic compounds is well-documented and often involves characteristic losses of NO and NO₂ radicals.[11][12][13]

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: Introduce the sample into the mass spectrometer (e.g., a Q-TOF or Triple Quadrupole instrument).

-

Ionization: Utilize either Electron Ionization (EI) at 70 eV or soft ionization like Electrospray Ionization (ESI) in positive ion mode.[13]

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

Tandem MS (MS/MS): For structural confirmation, isolate the molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to observe daughter ions.

Predicted Molecular Ion and Fragmentation Pattern

The primary goal is to observe the molecular ion peak to confirm the molecular weight. The fragmentation pathway will be dictated by the most labile bonds and the formation of stable ions and neutral molecules.

Table 4: Predicted Mass Spectrometry Data (m/z)

| m/z | Proposed Ion/Loss | Rationale |

|---|---|---|

| 314.06 | [M+H]⁺ | Molecular Ion (protonated) . Exact mass for C₁₅H₁₂N₃O₂S⁺. |

| 268.06 | [M+H - NO₂]⁺ | Loss of a nitro group (46 Da) is a primary and highly characteristic fragmentation for nitroaromatics.[13] |

| 284.06 | [M+H - NO]⁺ | Loss of a nitro radical (30 Da) is another common pathway.[13] |

| 191.04 | [C₁₀H₇N₂S]⁺ | Fragment corresponding to the 4-phenyl-thiazol-2-amine core after loss of the nitrobenzene ring. |

| 123.01 | [C₆H₅NO₂]⁺ | Fragment corresponding to the nitrophenyl radical cation. |

| 93.06 | [C₆H₇N]⁺ | Aniline cation, from cleavage of the N-thiazole bond. |

| 77.04 | [C₆H₅]⁺ | Phenyl cation, a common fragment from benzene-containing compounds.[14] |

Diagram: Proposed MS Fragmentation Pathway

Caption: Proposed major fragmentation pathways for the title compound.

Integrated Spectroscopic Problem: A Self-Validating Approach

The true power of this analysis lies in integrating the data from all three techniques. This cross-validation is essential for building an irrefutable structural argument.

-

MS to NMR/IR: The molecular ion from MS (m/z 314 for [M+H]⁺) confirms the molecular formula (C₁₅H₁₁N₃O₂S). The proton count from the ¹H NMR integration (11H) and carbon count from ¹³C NMR (15 distinct signals) must match this formula.

-

IR to NMR: The strong NO₂ stretches in the IR spectrum (1550-1475 and 1360-1290 cm⁻¹) justify the significant downfield shifts observed for the protons on the 3-nitrophenyl ring in the ¹H NMR. The N-H stretch in the IR corresponds to the exchangeable, broad singlet in the ¹H NMR.

-

NMR (2D) to MS: HMBC correlations in the NMR will confirm the connectivity between the thiazole ring and the two different phenyl rings. This connectivity explains the fragmentation pattern in the mass spectrum, where cleavage occurs at these junctions to produce fragments like the aniline cation (m/z 93) and the thiazole core.

By ensuring the data from each technique logically supports the others, the proposed structure is validated with a high degree of scientific rigor.

Conclusion

The spectroscopic characterization of 4-(3-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine is a multi-faceted process requiring an integrated analytical approach. The key identifiers for this molecule are:

-

NMR: The distinct sets of signals for the three aromatic/heteroaromatic systems, with characteristic deshielding of the 3-nitrophenyl ring protons, and a unique singlet for the thiazole C5-H.

-

IR: The two prominent, strong absorption bands for the asymmetric and symmetric stretches of the nitro group.

-

MS: A molecular ion peak corresponding to its molecular weight and a predictable fragmentation pattern dominated by the loss of NO₂ and NO.

This guide provides the theoretical foundation and practical protocols necessary for researchers to confidently undertake the synthesis and characterization of this compound and its analogs.

References

-

Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (n.d.). PubMed. [Link]

-

Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (2004). ResearchGate. [Link]

-

Application of FT-IR spectroscopy for control of the medium composition during the biodegradation of nitro aromatic compounds. (2025). ResearchGate. [Link]

-

Spectroscopic Determination of Acid Dissociation Constants of Some Pyridyl-Substituted 2-Aminothiazole Derivatives. (2006). ACS Publications. [Link]

-

Spectroscopy Tutorial: Nitro Groups. (n.d.). University of Calgary. [Link]

-

Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2022). MDPI. [Link]

-

Theoretical Study of the Structure and Vibrational Spectrum of [Zn(2-Aminothiazole)2Cl2]. (2015). Scientific Research Publishing. [Link]

-

Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2022). Semantic Scholar. [Link]

-

Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds... (n.d.). ResearchGate. [Link]

-

Preparation and spectral characterization of substituted 2-aminothiazoles. (1973). ACS Publications. [Link]

-

Synthesis of novel 2-amino thiazole derivatives. (2013). Der Pharma Chemica. [Link]

-

Denitration of nitroaromatic compounds by arylnitrile radical cations. (2000). ACS Publications. [Link]

-

The NMR interpretations of some heterocyclic compounds which are... (n.d.). ResearchGate. [Link]

-

SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALUATION. (n.d.). IJSDR. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Repositório Institucional da Universidade de Aveiro. [Link]

-

Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. (2016). National Center for Biotechnology Information. [Link]

-

Interpreting. (n.d.). OpenOChem Learn. [Link]

-

Synthesis and Biological activity of 4-(3-bromophenyl)-N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives. (n.d.). ISCA. [Link]

-

Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. (2022). YouTube. [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. [Link]

-

Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (n.d.). Journal of Organic and Pharmaceutical Chemistry. [Link]

-

The 2-Aminothiazoles. (2025). ResearchGate. [Link]

-

Ultraviolet and infrared spectra of some aromatic nitro-compounds. (1959). Royal Society of Chemistry. [Link]

-

FTIR Functional Group Database Table with Search. (n.d.). InstaNANO. [Link]

-

Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. (2012). Scientific & Academic Publishing. [Link]

-

1 H-NMR spectrum of compound (14) 3.3 13 C-NMR study In this work, 13... (n.d.). ResearchGate. [Link]

-

2-Amino-4-(4-nitrophenyl)thiazole. (n.d.). NIST WebBook. [Link]

-

Synthetic protocol of the 4-phenyl-1,3-thiazole derivatives 4a–d. (n.d.). ResearchGate. [Link]

-

Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (n.d.). ResearchGate. [Link]

-

Phenyl N-(1,3-thiazol-2-yl)carbamate. (n.d.). National Center for Biotechnology Information. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024). MDPI. [Link]

-

Gas Phase Fragmentation of N,N-Ditosyl-2-aminodiphenylamine to Phenazine. (2025). MDPI. [Link]

-

6.5: Amine Fragmentation. (2022). Chemistry LibreTexts. [Link]

-

(PDF) Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. (2025). ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Interpreting | OpenOChem Learn [learn.openochem.org]

- 5. emerypharma.com [emerypharma.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. youtube.com [youtube.com]

In-Silico Modeling of 4-(3-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine: A Technical Guide

Executive Summary & Scientific Rationale

The molecule 4-(3-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine represents a classic "privileged scaffold" in medicinal chemistry. The 2-aminothiazole core is a well-documented pharmacophore found in FDA-approved kinase inhibitors such as Dasatinib and Dabrafenib .

This guide details the in-silico characterization of this specific ligand, hypothesizing its activity as an ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) . The rationale is threefold:

-

Hinge Binding Potential: The secondary amine (N-phenyl) and thiazole nitrogen offer a donor-acceptor motif capable of interacting with the kinase hinge region (specifically Met793 in EGFR).

-

Electronic Tuning: The 3-nitrophenyl group at position 4 acts as an electron-withdrawing group (EWG), potentially altering the acidity of the N-H bond and influencing

-stacking interactions within the hydrophobic pocket. -

Structural Rigidity: The conjugation between the thiazole and the phenyl rings suggests a planar or near-planar geometry, suitable for intercalation into narrow kinase active sites.

Computational Framework & Workflow

The following diagram outlines the integrated workflow for evaluating this ligand, ensuring data continuity from quantum mechanics to macromolecular simulation.

Figure 1: Integrated in-silico workflow. Blue: QM stage; Red: Structural Biology; Yellow: Static Interaction; Green: Dynamic Simulation.

Phase I: Quantum Mechanical (QM) Ligand Preparation

Objective: To determine the biologically relevant conformation and electronic distribution, specifically focusing on the nitro group's torsion angle.

Methodology (DFT)

Standard force fields (MMFF94) often fail to accurately predict the torsion barrier of conjugated nitro-aromatic systems. We utilize Density Functional Theory (DFT) for rigorous optimization.

-

Software: Gaussian 16 or ORCA 5.0.

-

Functional/Basis Set: B3LYP/6-311G++(d,p).

-

Solvation Model: IEFPCM (Water) to mimic physiological conditions.

Critical Protocol

-

Initial Sketch: Generate 3D coordinates from SMILES: c1ccc(cc1)Nc2nc(cs2)c3cccc(c3)[O-].

-

Geometry Optimization:

-

Run optimization to find the global minimum.

-

Check: Ensure no imaginary frequencies (NImag=0).

-

-

Frontier Orbital Analysis: Calculate HOMO/LUMO energies.

-

Relevance: The HOMO energy correlates with the molecule's ability to donate electrons to the kinase hinge region.

-

-

ESP Mapping: Generate the Electrostatic Potential Map to identify the electron-deficient region on the nitro-phenyl ring (site for potential nucleophilic attack or metabolic degradation).

Data Output Table: Electronic Properties

| Property | Value (Estimated) | Biological Relevance |

|---|---|---|

| Dipole Moment | ~5.2 - 6.5 Debye | Influences orientation in the solvent shell. |

| HOMO Energy | -5.8 eV | Indicates ionization potential (H-bond donor strength). |

| LUMO Energy | -2.4 eV | Indicates electrophilicity (Michael acceptor risk). |

| Nitro Torsion | ~20-30° twist | Affects fit in the hydrophobic back-pocket. |

Phase II: Molecular Docking (Target: EGFR)

Objective: To predict the binding mode and affinity of the ligand within the ATP-binding pocket of EGFR.

Target Selection

-

Protein: EGFR Kinase Domain.

-

PDB ID: 1M17 (Resolution: 2.60 Å).

-

Rationale: This structure contains Erlotinib, an inhibitor with a quinazoline core that mimics the adenine ring of ATP. Our thiazole scaffold is a bioisostere for this interaction.

Step-by-Step Protocol

-

Protein Preparation (PyMOL/AutoDock Tools):

-

Remove water molecules (crystallographic waters are usually displaced by hydrophobic ligands).

-

Remove the co-crystallized ligand (Erlotinib).

-

Add polar hydrogens and Kollman charges.

-

Crucial Step: Assign specific protonation states to His776 (often protonated in active EGFR).

-

-

Grid Generation:

-

Center: X=22.0, Y=0.5, Z=53.0 (Approximate coordinates of the ATP pocket in 1M17).

-

Size: 20 x 20 x 20 Å (Focusing strictly on the hinge and gatekeeper regions).

-

-

Docking Execution (AutoDock Vina):

-

Exhaustiveness: 32 (High precision required for nitro group orientation).

-

Num_modes: 10.

-

Interaction Analysis

The "Success Criteria" for this ligand is the formation of the Hinge Hydrogen Bond :

-

Donor: N-H of the N-phenyl group

Backbone Carbonyl of Met793 . -

Acceptor: Thiazole Nitrogen

Backbone Amide of Met793 . -

Gatekeeper Interaction: The 3-nitrophenyl tail should extend towards the hydrophobic pocket (Gatekeeper residue Thr790 ), where the nitro group may engage in electrostatic interactions with Lys745 .

Phase III: Molecular Dynamics (MD) Simulation

Objective: To validate the stability of the docked complex over time, ensuring the ligand does not drift from the binding site.

Simulation Setup (GROMACS)

-

Force Field: CHARMM36m (Protein) + CGenFF (Ligand).

-

System: Cubic box, TIP3P water model, 1.0 nm buffer distance.

-

Neutralization: Add Na+/Cl- ions to 0.15 M concentration.

Production Run Protocol

-

Energy Minimization: Steepest descent (50,000 steps).

-

Equilibration (NVT): 100 ps at 300 K (V-rescale thermostat). Restrain ligand/protein heavy atoms.

-

Equilibration (NPT): 100 ps at 1 bar (Parrinello-Rahman barostat).

-

Production MD: 100 ns, 2 fs time step. No restraints.

Analysis Metrics

-

RMSD (Root Mean Square Deviation): A stable complex should plateau within 10-20 ns. If Ligand RMSD > 3.0 Å, the binding is unstable.

-

Hydrogen Bond Lifetime: Calculate the occupancy of the Met793 H-bond. >60% occupancy confirms ATP-competitive inhibition.

Phase IV: ADMET & Toxicity Profiling

Objective: To assess the "drug-likeness" and safety risks, particularly concerning the nitro group.

Toxicity Risk (The Nitro Problem)

The 3-nitrophenyl group is a structural alert. In vivo, nitro groups can be reduced to hydroxylamines and amines by nitroreductases, potentially leading to:

-

Mutagenicity: Ames positive results (DNA intercalation).

-

Hepatotoxicity: Reactive metabolite formation.

In-Silico Prediction (SwissADME / ProTox-II)

-

Lipinski's Rule of Five:

-

MW: 297.33 g/mol (Pass)

-

LogP: ~3.5 (Pass - highly lipophilic)

-

H-Bond Donors: 1 (Pass)

-

H-Bond Acceptors: 4 (Pass)

-

-

PAINS (Pan-Assay Interference Compounds): Check for frequent hitter behavior. Thiazoles are generally safe, but the nitro group may flag.

Biological Context: EGFR Signaling Pathway

Understanding where this molecule intervenes is critical. The diagram below illustrates the downstream effects of inhibiting EGFR with the modeled ligand.

Figure 2: EGFR signaling cascade. The ligand (Red) inhibits EGFR, blocking the downstream RAS/RAF/MEK/ERK proliferation signal.

References

-

Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. Journal of Biological Chemistry, 277(48), 46265-46272. Link (Source for PDB 1M17).

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Link

-

Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1, 19-25. Link

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. Link (Context on structural rigidity/flatness).

The Structure-Activity Relationship of N-phenyl-1,3-thiazol-2-amine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The N-phenyl-1,3-thiazol-2-amine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this versatile core. We will dissect the nuanced effects of structural modifications on biological outcomes, offering a rationale-driven approach to the design of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this remarkable chemical entity.

Introduction: The Significance of the N-phenyl-1,3-thiazol-2-amine Core

The 1,3-thiazol-2-amine moiety is a five-membered heterocyclic ring system containing both sulfur and nitrogen atoms. When coupled with a phenyl group at the 2-amino position, it forms the N-phenyl-1,3-thiazol-2-amine scaffold. This structural motif is not merely a synthetic curiosity; it is a recurring feature in numerous compounds demonstrating a broad spectrum of pharmacological activities. These include anti-inflammatory, antimicrobial, anticancer, and kinase inhibitory properties.[1][2] The unique electronic and conformational characteristics of this scaffold allow for specific and potent interactions with a variety of biological targets.

The inherent "drug-likeness" of this core, combined with its synthetic tractability, makes it an attractive starting point for drug discovery campaigns. The ability to systematically modify the phenyl ring, the thiazole core, and the 2-amino linker provides a rich landscape for SAR exploration and the fine-tuning of desired biological activities.

Core Synthesis: The Hantzsch Thiazole Synthesis and Key Modifications

A foundational understanding of the synthesis of N-phenyl-1,3-thiazol-2-amine derivatives is paramount for any medicinal chemist working with this scaffold. The most prevalent and versatile method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis .[1][3] This reaction involves the condensation of an α-haloketone or α-haloaldehyde with a thiourea derivative.

Experimental Protocol: Generalized Hantzsch Synthesis of N-phenyl-1,3-thiazol-2-amine Derivatives

-

Thiourea Formation: In a round-bottom flask, dissolve the desired aniline derivative in a suitable solvent (e.g., ethanol, methanol). Add an equimolar amount of benzoylisothiocyanate. Stir the reaction mixture at room temperature until the formation of the corresponding N-benzoyl-N'-phenylthiourea is complete (monitored by TLC).

-

Debenzoylation: To the reaction mixture, add an aqueous solution of sodium hydroxide. Reflux the mixture to facilitate the saponification of the benzoyl group, yielding the N-phenylthiourea.

-

Thiazole Ring Formation: After cooling, neutralize the reaction mixture. Add an equimolar amount of the appropriate α-haloketone (e.g., 2-bromoacetophenone or a substituted variant). Reflux the mixture until the reaction is complete (monitored by TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate). The resulting precipitate, the N-phenyl-1,3-thiazol-2-amine derivative, is then collected by filtration, washed with water, and purified by recrystallization or column chromatography.

The versatility of the Hantzsch synthesis lies in the ability to introduce diversity at two key positions by varying the starting materials:

-

The N-phenylthiourea: Utilizing different substituted anilines allows for the exploration of the SAR of the N-phenyl moiety.

-

The α-haloketone: The choice of α-haloketone dictates the substituent at the C4 position of the thiazole ring.

Further modifications, such as substitutions at the C5 position, can be achieved through subsequent halogenation and cross-coupling reactions.

Decoding the Structure-Activity Relationship: A Positional Analysis

The biological activity of N-phenyl-1,3-thiazol-2-amine derivatives is exquisitely sensitive to the nature and position of substituents on both the phenyl and thiazole rings. A systematic approach to SAR involves the independent and combined modification of these key positions.

The N-phenyl Moiety: A Key Determinant of Potency and Selectivity

Substitutions on the N-phenyl ring have a profound impact on the pharmacological profile of these compounds. The electronic and steric properties of these substituents can influence binding affinity, selectivity, and pharmacokinetic properties.

For instance, in the development of Aurora kinase inhibitors, the presence of a substituent at the para-position of the aniline ring was found to be crucial for potency and selectivity.[4][5] This is exemplified by the potent inhibitor 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine , where the morpholino group at the para-position of the phenyl ring significantly enhances activity.[4][5]

In the context of antitubercular agents, a systematic study of N-aryl analogues revealed that while the N-aryl moiety is generally tolerant to modification, the introduction of substituted benzoyl groups at the N-2 position can dramatically improve activity by over 100-fold.[3]

The Thiazole Ring: Fine-Tuning Activity through Core Modification

Modifications to the thiazole ring itself, particularly at the C4 and C5 positions, offer another avenue for optimizing biological activity.[6]

-

C4 Position: The substituent at the C4 position is often dictated by the choice of α-haloketone in the Hantzsch synthesis. A phenyl group at this position is a common feature in many active derivatives.[2][7] For example, in a series of antileishmanial agents, the 4-phenyl-1,3-thiazol-2-amine scaffold was identified as a promising starting point for further development.[2]

-

C5 Position: The C5 position of the thiazole ring can also be modified to modulate activity. For example, the introduction of a bromo substituent at this position has been explored in the design of anticancer agents.[6]

The following diagram illustrates the key positions for SAR exploration on the N-phenyl-1,3-thiazol-2-amine scaffold.

Caption: Kinase inhibitor discovery workflow.

Quantitative SAR (QSAR) and In Silico Approaches

To further refine the drug design process, quantitative structure-activity relationship (QSAR) studies can be employed. QSAR models mathematically correlate the structural features of a series of compounds with their biological activity. These models can be used to predict the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts.

For example, a QSAR study on 2-aminothiazole derivatives as modulators of transcriptional repression in Huntington's disease led to a highly predictive 3D-QSAR pharmacophore model for in silico screening. [8]Similarly, QSAR and molecular docking studies have been used to identify key interactions between 2-aminothiazole derivatives and the Hec1/Nek2 protein, a target in cancer therapy. [9]

Tabular Summary of Biological Activities

To provide a clear overview of the potential of this scaffold, the following table summarizes the biological activities of representative N-phenyl-1,3-thiazol-2-amine derivatives.

| Compound Class | Biological Target/Activity | Key SAR Findings | Reference(s) |

| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Aurora Kinase A/B Inhibition | Substituent at the para-position of the aniline ring is crucial for potency. | [4][5] |

| N-(1,3-thiazol-2-yl)pyridin-2-amines | KDR (VEGFR-2) Kinase Inhibition | The thiazole and pyridine ring system allows for specific interactions in the ATP-binding pocket. | [10][11] |

| 2-Aminothiazole Derivatives | Antitubercular | N-2 aryl substituents are well-tolerated; introduction of substituted benzoyl groups at N-2 enhances activity. | [3] |

| 4-Phenyl-1,3-thiazol-2-amines | Antileishmanial | The 4-phenyl-1,3-thiazol-2-amine scaffold is a promising starting point for new antileishmanial agents. | [2] |

| 2-Aminothiazole Derivatives | Modulators of Transcriptional Repression (Huntington's Disease) | SAR studies informed the development of a predictive 3D-QSAR model. | [8] |

| N-phenyl-1,3-thiazol-2-amine Derivatives | Antimicrobial | Activity is dependent on the nature of substituents on both the phenyl and thiazole rings. | [1][12] |

Future Perspectives and Conclusion

The N-phenyl-1,3-thiazol-2-amine scaffold continues to be a rich source of inspiration for the design of novel therapeutic agents. The wealth of SAR data available for this class of compounds provides a solid foundation for future drug discovery efforts. The integration of modern computational techniques, such as QSAR and molecular docking, with traditional medicinal chemistry approaches will undoubtedly accelerate the development of new and improved drugs based on this remarkable core structure.

This guide has provided a comprehensive overview of the SAR of N-phenyl-1,3-thiazol-2-amine derivatives, from their synthesis to their diverse biological activities. By understanding the intricate interplay between chemical structure and biological function, researchers can more effectively navigate the challenging landscape of drug discovery and unlock the full therapeutic potential of this privileged scaffold.

References

-

SAR and QSAR study on 2-aminothiazole derivatives, modulators of transcriptional repression in Huntington's disease - PubMed. (2008). Bioorganic & Medicinal Chemistry, 16(10), 5695-5703. [Link]

-

Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC. (2013). Molecules, 18(12), 15000-15014. [Link]

-

Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC. (2012). Bioorganic & Medicinal Chemistry Letters, 22(19), 6147-6151. [Link]

-

Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - Semantic Scholar. (2013). Molecules, 18(12), 15000-15014. [Link]

-

Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. (2011). Journal of Saudi Chemical Society, 15(3), 263-267. [Link]

-

In-silico studies of 2-aminothiazole derivatives as anticancer agents by QSAR, molecular docking, MD simulation and MM-GBSA approaches. (2023). Journal of Biomolecular Structure and Dynamics, 41(22), 9231-9246. [Link]

-

Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. (2010). Journal of Medicinal Chemistry, 53(11), 4367-4378. [Link]

-

2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies | ACS Omega - ACS Publications. (2023). ACS Omega, 8(46), 43867-43883. [Link]

-

Synthesis and biological activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives - PubMed. (2013). Molecules, 18(12), 15000-15014. [Link]

-

Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - ResearchGate. (2013). Molecules, 18(12), 15000-15014. [Link]

-

The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. (2004). Bioorganic & Medicinal Chemistry Letters, 14(11), 2941-2945. [Link]

-

4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents - PMC. (2018). Parasites & Vectors, 11(1), 503. [Link]

-

A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Chemical Reviews Letters, 8, 720-740. [Link]

-

Novel 4-phenylthiazol-2-amine derivatives: synthesis, antimicrobial and hemolytic activity - SSRN. (2022). SSRN Electronic Journal. [Link]

-

Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors - Figshare. (2010). Journal of Medicinal Chemistry, 53(11), 4367-4378. [Link]

-

2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC. (2023). ACS Omega, 8(46), 43867-43883. [Link]

-

The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). Journal of Molecular Structure, 1264, 133259. [Link]

-

Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability | Journal of Medicinal Chemistry - ACS Publications. (2025). Journal of Medicinal Chemistry. [Link]

-

SYNTHESIS, CHARACTERIZATION AND ANTI- INFLAMMATORY ACTIVITY OF CERTAIN NOVEL 2, 4- DISUBSTITUTED 1,3-THIAZOLE DERIVATIVES. (2017). Rasayan Journal of Chemistry, 10(2), 433-439. [Link]

-

Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides - MDPI. (2026). Molecules, 31(5), 963. [Link]

-

N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine - PMC. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2448. [Link]

Sources

- 1. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. figshare.com [figshare.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemrevlett.com [chemrevlett.com]

- 8. SAR and QSAR study on 2-aminothiazole derivatives, modulators of transcriptional repression in Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Toxicology Profile of 2-Aminothiazole Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, integral to a wide array of therapeutic agents with applications spanning oncology, infectious diseases, and neurology.[1][2] Its synthetic tractability and ability to engage with a multitude of biological targets have cemented its status as a "privileged structure." However, this privilege is shadowed by a well-documented toxicological profile, classifying the 2-aminothiazole moiety as a structural alert or "toxicophore."[3][4] This guide provides a comprehensive, in-depth analysis of the toxicological profile of 2-aminothiazole scaffolds. It is designed to equip researchers, scientists, and drug development professionals with the critical knowledge to navigate the complexities of developing safe and effective therapeutics based on this versatile chemical entity. We will delve into the mechanisms of toxicity, metabolic activation pathways, organ-specific toxicities, and strategies for mitigating risk, all supported by detailed experimental protocols and quantitative data.

The Duality of the 2-Aminothiazole Scaffold: A Privileged Structure and a Toxicophore

The 2-aminothiazole ring is a five-membered heterocycle containing both sulfur and nitrogen atoms. Its unique electronic properties and hydrogen bonding capabilities allow it to interact with a diverse range of biological targets, leading to its widespread use in drug discovery.[1][5] Numerous clinically approved drugs, such as the kinase inhibitor Dasatinib and the anti-inflammatory agent Meloxicam, feature this scaffold.[6][7]

Despite its therapeutic successes, the 2-aminothiazole ring is often flagged as a potential toxicophore due to its propensity for metabolic activation into reactive species.[3][4] This metabolic transformation is a key driver of the observed toxicities associated with some 2-aminothiazole-containing compounds. Understanding this duality is paramount for any drug discovery program centered on this scaffold.

Mechanisms of Toxicity: The Role of Metabolic Activation

The primary mechanism underlying the toxicity of many 2-aminothiazole derivatives is metabolic activation, predominantly mediated by cytochrome P450 (CYP) enzymes in the liver.[8][9] This process transforms the relatively inert parent compound into highly reactive, electrophilic metabolites that can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction and toxicity.[8][9]

The C4-C5 Epoxidation Pathway

A critical metabolic activation pathway involves the oxidation of the C4-C5 double bond of the thiazole ring to form a reactive epoxide intermediate.[3][8] This epoxide is highly electrophilic and can be attacked by cellular nucleophiles, leading to the formation of covalent adducts. The subsequent hydrolysis of the epoxide can lead to the formation of a dihydrodiol, and further metabolism can result in ring cleavage and the formation of other toxic species.[3]

Diagram: Metabolic Activation of the 2-Aminothiazole Scaffold

Caption: A typical workflow for assessing in vitro cytotoxicity using the MTT assay.

In Vitro Genotoxicity Assessment: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. [10][11] Protocol:

-

Bacterial Strains: Use several strains of Salmonella typhimurium that are auxotrophic for histidine (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli that are auxotrophic for tryptophan (e.g., WP2 uvrA).

-

Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect both direct-acting mutagens and those that require metabolic activation.

-

Exposure: Expose the bacterial strains to various concentrations of the test compound in a minimal medium.

-

Plating: Plate the treated bacteria onto agar plates lacking the required amino acid (histidine or tryptophan).

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid).

-

Data Analysis: A compound is considered mutagenic if it induces a dose-dependent and reproducible increase in the number of revertant colonies compared to the negative control.

In Vitro Metabolic Stability Assay

This assay measures the rate at which a compound is metabolized by liver enzymes, providing an indication of its metabolic stability and potential for forming reactive metabolites.

Protocol:

-

Test System: Use pooled human or animal liver microsomes.

-

Incubation: Incubate the test compound (at a fixed concentration, e.g., 1 µM) with the liver microsomes in the presence of NADPH (a cofactor for CYP enzymes) at 37°C.

-

Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

-

Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile).

-

Analysis: Analyze the amount of the parent compound remaining at each time point using LC-MS/MS.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time to determine the in vitro half-life (t1/2) and calculate the intrinsic clearance (CLint).

Data Presentation: A Comparative Overview

To provide a practical perspective, the following tables summarize key toxicological data for 2-aminothiazole and some of its derivatives.

Table 1: Acute Toxicity Data for 2-Aminothiazole

| Parameter | Value | Species | Route of Administration | Reference |

| LD50 | 480 mg/kg | Rat | Oral | [12] |

| LD50 | 200 mg/kg | Mouse | Intraperitoneal | [8] |

| LD50 | 370 mg/kg | Rabbit | Oral | [8] |

Table 2: In Vitro Cytotoxicity of Selected 2-Aminothiazole Derivatives

| Compound ID | Substituents | Cell Line | IC50 (µM) | Reference |

| 1a | R1=H, R2=H, R3=Phenyl | H1299 (Lung Cancer) | > 50 | [5] |

| 1b | R1=Methyl, R2=H, R3=Phenyl | H1299 (Lung Cancer) | 25.3 | [5] |

| 1c | R1=H, R2=H, R3=4-Chlorophenyl | H1299 (Lung Cancer) | 15.8 | [5] |

| 88 | 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T (Breast Cancer) | 0.8 | [1] |

Conclusion and Future Perspectives

The 2-aminothiazole scaffold will undoubtedly remain a valuable asset in the drug discovery arsenal. However, its inherent toxicological risks necessitate a proactive and informed approach to its use. A thorough understanding of the mechanisms of toxicity, particularly metabolic activation, is crucial for the rational design of safer and more effective drugs. By leveraging structure-toxicity relationships and implementing a comprehensive suite of in vitro and in vivo toxicological assays early in the discovery process, researchers can mitigate the risks associated with this privileged yet problematic scaffold.

Future research should focus on developing more predictive in silico models for 2-aminothiazole toxicity and on elucidating the detailed molecular mechanisms of organ-specific toxicities. A deeper understanding of these processes will enable the development of the next generation of 2-aminothiazole-based therapeutics with improved safety profiles, ultimately benefiting patients worldwide.

References

- U.S. Food and Drug Administration. (2006).

- Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806.

- Nakagawa, Y., et al. (2021).

- García-Vázquez, E., et al. (2025).

- Matiichuk, V., et al. (2019).

- Abdulhadi, S. L., Abdulkadir, M. Q., & Al-Mudhafar, M. M. (2020). The Importance of 2-AminoThiazole Schiff Bases as Antimicrobial and Anticancer Agents. Medical Journal of Babylon, 17(3), 229-235.

- Khalifa, M. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.

- Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.

- Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-Biological Interactions, 330, 109244.

- Kumar, C., & Gohlke, H. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(6), 1503-1517.

- CDH Fine Chemical. (n.d.).

-

Semantic Scholar. (n.d.). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Retrieved from [Link]

- Thangavel, N., & Al-Ghamdi, S. (2022). The role of thiazole acetate derivatives on isolated heart and blood vessels in experimental rats. Journal of Taibah University Medical Sciences, 17(2), 245-251.

-

Cambridge MedChem Consulting. (n.d.). Mutagenicity. Retrieved from [Link]

-

Biotoxicity. (n.d.). Drug Discovery - Mutagenicity. Retrieved from [Link]

- Kumar, S., & Singh, A. (2015). Cardiotoxic Drugs: An Insight into its Pathologic Mechanisms. Journal of Cardiovascular Diseases & Diagnosis, 3(3), 1000202.

- Li, M., et al. (2021). Adverse reactions after treatment with dasatinib in chronic myeloid leukemia: Characteristics, potential mechanisms, and clinical management strategies. Frontiers in Pharmacology, 12, 735008.

- Tugcu, F. T., et al. (2017). Genotoxic evaluation of newly synthesized iminothiazolidinones. Toxicology and Industrial Health, 33(11), 811-820.

- Scapellato, P. G., et al. (2022). Dasatinib-Related Pulmonary Toxicity.

- Flückiger-Isler, S., & Kamber, M. (2004). Assessment of the Performance of the Ames II Assay: A Collaborative Study With 19 Coded Compounds. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 558(1-2), 181-197.

- Kumar, A., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(46), 44049-44066.

- Khalifa, M. E. (2015). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 62(2), 267-286.

- Hussein, A. H. M., et al. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Advances, 10(52), 31367-31383.

- Khalifa, M. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.

- Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-Biological Interactions, 330, 109244.

-

Wikipedia. (n.d.). 2-Aminothiazole. Retrieved from [Link]

-

ResearchGate. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Retrieved from [Link]

- Al-Kuraishy, H. M., et al. (2025). Targeted Analysis of Serum and Urinary Metabolites for Early Chronic Kidney Disease. Metabolites, 15(3), 345.

- Kumar, C., & Gohlke, H. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(6), 1503-1517.

Sources

- 1. mdpi.com [mdpi.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 8. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]

- 9. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mutagenicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 11. biotoxicity.com [biotoxicity.com]

- 12. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? [ouci.dntb.gov.ua]

Methodological & Application

Application Notes and Protocols for Thiazole Derivatives in Cancer Cell Line Studies

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of thiazole derivatives in cancer cell line studies. This document outlines the scientific rationale, key experimental protocols, and data interpretation strategies for evaluating the anticancer potential of this important class of heterocyclic compounds.

Introduction: The Significance of Thiazole Derivatives in Oncology Research

The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] In oncology, thiazole derivatives have emerged as a particularly promising class of small molecules due to their ability to interact with a wide range of cancer-specific targets.[1][2] Several FDA-approved anticancer drugs, such as Dasatinib and Ixazomib, feature a thiazole moiety, underscoring the clinical relevance of this heterocyclic system.[1]

The versatility of the thiazole scaffold allows for extensive chemical modifications, enabling the development of derivatives that can selectively target various signaling pathways implicated in cancer progression. These pathways include, but are not limited to, protein kinases, the cell cycle machinery, and apoptosis regulators.[1][3][4] Consequently, thiazole derivatives have demonstrated a broad spectrum of anticancer activities, including the inhibition of cell proliferation, induction of cell cycle arrest, and promotion of programmed cell death (apoptosis) in a variety of cancer cell lines.[5][6][7]

This guide provides a detailed framework for the in vitro evaluation of novel thiazole derivatives, from initial cytotoxicity screening to in-depth mechanistic studies.

Core Principles of Evaluation: A Multi-Faceted Approach

A thorough assessment of a thiazole derivative's anticancer potential requires a multi-pronged experimental approach. The primary objectives are to:

-